GDC-0879
描述
GDC-0879 是一种有效的BRAF V600E 突变选择性抑制剂,这种突变常见于黑色素瘤和其他癌症。 该化合物在临床前研究中展现出显著的潜力,因为它能够抑制RAF/丝裂原活化蛋白激酶激酶/细胞外信号调节激酶信号通路,该通路在与肿瘤发生相关的细胞反应中至关重要 .
准备方法
合成路线和反应条件
GDC-0879 是通过一系列化学反应合成的,这些反应包括形成吡唑环以及随后引入必要的官能团的修饰。关键步骤包括:
- 形成吡唑环。
- 引入羟乙基。
- 形成肟基。
反应条件通常涉及使用二甲基亚砜等有机溶剂以及催化剂来促进反应 .
工业生产方法
This compound 的工业生产涉及扩大实验室环境中使用的合成路线。这包括优化反应条件以确保最终产品的产率和纯度高。 然后使用结晶和色谱等技术纯化化合物 .
化学反应分析
反应类型
GDC-0879 会经历各种化学反应,包括:
氧化: 化合物可以在特定条件下被氧化以形成不同的氧化产物。
还原: 还原反应可以改变 this compound 中存在的官能团。
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 条件因所需反应和产物而异 .
形成的主要产物
这些反应形成的主要产物取决于所用特定反应条件和试剂。 例如,氧化会导致形成肟衍生物,而还原会导致形成不同的醇衍生物 .
科学研究应用
GDC-0879 具有广泛的科学研究应用,包括:
化学: 用作研究RAF/丝裂原活化蛋白激酶激酶/细胞外信号调节激酶信号通路的工具化合物。
生物学: 研究其对细胞过程(如增殖、分化和凋亡)的影响。
医学: 探索其作为治疗 BRAF V600E 突变癌症的潜在治疗剂。
工业: 用于靶向疗法的开发以及作为药物发现中的参考化合物 .
作用机制
GDC-0879 通过选择性抑制 BRAF V600E 突变发挥作用。这种抑制会破坏 RAF/丝裂原活化蛋白激酶激酶/细胞外信号调节激酶信号通路,导致癌细胞增殖减少和凋亡增加。 该化合物还会影响其他分子靶点和通路,包括野生型 BRAF、CRAF 和 ARAF .
相似化合物的比较
类似化合物
维罗非尼: 另一种具有类似作用机制的 BRAF V600E 抑制剂。
达拉菲尼: BRAF V600E 的选择性抑制剂,具有独特的药代动力学特性。
索拉非尼: 一种多激酶抑制剂,除其他外还靶向 RAF 激酶 .
GDC-0879 的独特之处
This compound 在其对 BRAF V600E 突变的高选择性和效力方面是独特的。它在临床前模型中表现出强劲且持续的药效学抑制,使其成为进一步开发的有希望的候选者。 此外,它通过对 MEK/细胞外信号调节激酶通路进行反常激活来保护肾脏足细胞免受损伤的能力突出了其在其他治疗领域的再利用潜力 .
生物活性
GDC-0879 is a selective and potent inhibitor of the BRAF kinase, particularly effective against the BRAF V600E mutation commonly found in melanoma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
This compound functions primarily by inhibiting the RAF-MEK-ERK signaling pathway, which is crucial in cell proliferation and survival. The compound exhibits a strong binding affinity for BRAF V600E, with an IC50 value of approximately 0.13 nM against purified BRAF V600E . The inhibition leads to a significant reduction in phosphorylated ERK (pERK) levels, indicating effective blockade of downstream signaling pathways that promote tumor growth.
Efficacy in Tumor Models
In vitro Studies:
this compound has demonstrated potent antitumor activity across various cancer cell lines. For instance, it exhibited an EC50 of 0.75 μM in BRAF-mutant Malme3M cells and effectively reduced cell viability in a panel of 130 tumor cell lines, particularly those harboring BRAF V600E mutations . Notably, this compound's efficacy was less pronounced in KRAS-mutant tumors, highlighting a dependency on the specific oncogenic context for its therapeutic effects.
In vivo Studies:
In mouse models bearing BRAF V600E tumors, this compound treatment resulted in over 90% inhibition of pERK for at least 8 hours post-administration, leading to improved survival rates compared to untreated controls . However, some KRAS-mutant tumors showed decreased time to progression despite this compound treatment, suggesting complex interactions within the RAS signaling network .
Protective Effects on Non-Cancerous Cells
Recent studies have revealed that this compound also protects kidney podocytes from cell death induced by various stressors. This protective mechanism involves paradoxical activation of the MEK/ERK pathway, promoting cell survival rather than proliferation . The compound binds to both wild-type BRAF and CRAF, indicating potential for broader therapeutic applications beyond oncology.
Summary of Key Findings
Parameter | Value |
---|---|
Target Kinase | BRAF (specifically V600E) |
IC50 (BRAF V600E) | 0.13 nM |
EC50 (Malme3M cells) | 0.75 µM |
pERK Inhibition Duration | >90% for 8 hours |
Tumor Cell Lines Tested | 130+ |
Protective Effect on Podocytes | Yes; promotes survival through MEK/ERK activation |
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited tumor growth in melanoma models with BRAF V600E mutations, showcasing its potential as a targeted therapy for this subtype of cancer .
- Podocyte Protection : Research indicated that this compound could be repurposed for kidney therapeutics by protecting podocytes from injury through activation of MAPK signaling pathways .
- Cellular Context Dependency : The effectiveness of this compound varies significantly depending on the cellular context and the presence of specific oncogenic mutations, underscoring the importance of personalized medicine approaches in cancer treatment .
属性
IUPAC Name |
2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZLWQELQORIU-RELWKKBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471110 | |
Record name | GDC-0879 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230954-03-5, 905281-76-7 | |
Record name | GDC-0879 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230954035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0879 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GDC-0879 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E488J6BA6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。